1-Methyl-1-azaspiro[4.5]decan-4-amine
Description
1-Methyl-1-azaspiro[4.5]decan-4-amine is a spirocyclic amine featuring a nitrogen atom at position 1 (methyl-substituted) and an amine group at position 4 of the fused bicyclic system. Its structure combines a cyclohexane ring fused to a pyrrolidine-like ring, creating a rigid, three-dimensional scaffold. For instance, derivatives such as U-77891 (trans-3,4-dibromo-N-methyl-N-[1-methyl-1-azaspiro[4.5]decan-6-yl]benzamide) exhibit selective μ-opioid receptor (MOR) agonist properties, attributed to the absence of a methylene spacer and halogenated aromatic rings .
Properties
CAS No. |
89732-19-4 |
|---|---|
Molecular Formula |
C10H20N2 |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-methyl-1-azaspiro[4.5]decan-4-amine |
InChI |
InChI=1S/C10H20N2/c1-12-8-5-9(11)10(12)6-3-2-4-7-10/h9H,2-8,11H2,1H3 |
InChI Key |
ZFKRLBALRZBYCL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C12CCCCC2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Modifications in Spirocyclic Systems
Atom Substitution in the Spiro Ring
- 1-Thia-4-azaspiro[4.5]decane Derivatives : Replacing a carbon atom with sulfur (thia) in the spiro system (e.g., compounds 14–17 in ) alters electronic properties and stability. These derivatives show anticancer activity, with molecular weights ranging from 638.74 to 724.83 g/mol .
- Its molecular formula is C₉H₁₈N₂O, differing from the target compound by an oxygen atom .
Functional Group Variations
- TNO155: This SHP2 inhibitor contains a 3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine core. The oxa group and stereochemistry (3S,4S) confer selectivity for allosteric phosphatase inhibition, highlighting the impact of oxygen and methyl positioning .
- 4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane : Used as a pesticide, this compound demonstrates how chloroacetyl groups can redirect biological activity away from CNS targets .
Receptor Binding and Pharmacological Profiles
- MOR Selectivity in Opioid Analogues: U-77891: A derivative of 1-methyl-1-azaspiro[4.5]decan-4-amine, U-77891 lacks a methylene spacer and incorporates 3,4-dibromo substituents on the benzamide moiety. This structure enhances MOR selectivity and metabolic stability compared to U-50488 (which has a methylene spacer and chlorines) . BDPC (Bromadol): A 4-aminocyclohexanol derivative with trans-configuration shows ~500× morphine’s analgesic potency. Its structural similarity to fentanyl underscores the role of rigid, planar motifs in opioid efficacy .
Tabulated Comparison of Key Compounds
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